Benzyl 2-(4-cyclobutylpiperazine-1-carbonyl)-7-azaspiro[3.5]nonane-7-carboxylate
Description
Benzyl 2-(4-cyclobutylpiperazine-1-carbonyl)-7-azaspiro[35]nonane-7-carboxylate is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom
Properties
Molecular Formula |
C25H35N3O3 |
|---|---|
Molecular Weight |
425.6 g/mol |
IUPAC Name |
benzyl 2-(4-cyclobutylpiperazine-1-carbonyl)-7-azaspiro[3.5]nonane-7-carboxylate |
InChI |
InChI=1S/C25H35N3O3/c29-23(27-15-13-26(14-16-27)22-7-4-8-22)21-17-25(18-21)9-11-28(12-10-25)24(30)31-19-20-5-2-1-3-6-20/h1-3,5-6,21-22H,4,7-19H2 |
InChI Key |
VLYPYORVCSRATJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)N2CCN(CC2)C(=O)C3CC4(C3)CCN(CC4)C(=O)OCC5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-(4-cyclobutylpiperazine-1-carbonyl)-7-azaspiro[3.5]nonane-7-carboxylate typically involves multiple steps. The process begins with the preparation of the core spiro structure, followed by the introduction of the benzyl and piperazine groups. Common reagents used in these reactions include benzyl chloride, cyclobutylamine, and piperazine. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-(4-cyclobutylpiperazine-1-carbonyl)-7-azaspiro[3.5]nonane-7-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Benzyl 2-(4-cyclobutylpiperazine-1-carbonyl)-7-azaspiro[3.5]nonane-7-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential interactions with biological macromolecules.
Medicine: It is investigated for its potential therapeutic properties, including its use as a drug candidate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzyl 2-(4-cyclobutylpiperazine-1-carbonyl)-7-azaspiro[3.5]nonane-7-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 2-(4-methoxybenzyl)-1-oxo-2,7-diazaspiro[3.5]nonane-7-carboxylate
- Benzyl 2,7-diazaspiro[3.5]nonane-7-carboxylate
Uniqueness
Benzyl 2-(4-cyclobutylpiperazine-1-carbonyl)-7-azaspiro[3.5]nonane-7-carboxylate is unique due to its specific structural features, such as the cyclobutyl and piperazine groups. These features may confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
